molecular formula C18H18N2O2S2 B2806212 2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705096-53-2

2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2806212
CAS No.: 1705096-53-2
M. Wt: 358.47
InChI Key: SLYSYPURHHNMAV-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound with the molecular formula C18H18N2O2S2 and is provided for research purposes . This complex molecule features a benzo[d]isoxazole moiety linked to a 1,4-thiazepane ring system that is further substituted with a thiophene group. The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) activity, while the 1,4-thiazepane core contributes to the molecule's three-dimensional complexity and potential for target engagement . Compounds with similar heterocyclic architectures, such as benzodiazepines and related diazepine derivatives, are frequently investigated for their effects on the CNS, including anxiolytic and anticonvulsant properties, making this compound a valuable template for neuroscience and pharmacology research . Furthermore, structurally related molecules bearing benzothiazole units have shown promise as quorum-sensing inhibitors, suggesting potential applications in microbiology for disrupting bacterial communication and biofilm formation without exerting antibiotic pressure . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a lead structure in drug discovery campaigns aimed at neurological targets or novel anti-infective strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-18(12-14-13-4-1-2-5-15(13)22-19-14)20-8-7-17(24-11-9-20)16-6-3-10-23-16/h1-6,10,17H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYSYPURHHNMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]isoxazole core, followed by the introduction of the ethanone moiety and the thiazepane ring. Key steps may include:

    Formation of Benzo[d]isoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazepane Ring Formation: The thiazepane ring can be synthesized via a cyclization reaction involving thiophene and appropriate amine precursors.

    Final Coupling: The final step involves coupling the benzo[d]isoxazole and thiazepane intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its heterocyclic structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or catalysts. Its unique electronic properties make it a valuable component in the design of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to form specific interactions with these targets, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s pharmacological profile can be inferred through comparisons with analogs sharing its core structural motifs. Key comparisons are summarized below:

Structural Analogues with Benzo[d]isoxazole Moieties

Example Compound : 1-(2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenyl thiosemicarbazide derivatives (e.g., Compounds 6b, 6c)

  • Core Structure : Benzo[d]isoxazole fused with piperidine and thiosemicarbazide.
  • Activity : Moderate antimicrobial activity (MIC: 25–50 µg/mL against B. subtilis and E. coli).
  • Key Differences : The absence of the 1,4-thiazepane-thiophene system in these derivatives may limit their bioavailability compared to the target compound.

Heterocyclic Anticancer Agents with Thiophene and Sulfur-Containing Cores

Example Compound : Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 32)

  • Core Structure : Benzothiophene acrylonitrile with trimethoxyphenyl substituents.
  • Activity : Potent anticancer activity (GI₅₀ <10 nM across 60 human cancer cell lines).
  • Key Differences: The acrylonitrile group and methoxy substituents in Compound 32 contribute to tubulin-binding activity, a mechanism absent in the target compound.

Hypothesis for Target Compound: The ethanone linker and benzo[d]isoxazole system may redirect activity toward kinase inhibition or DNA intercalation, warranting screening against cancer cell lines.

Comparative Data Table

Compound Name Core Structure Biological Activity Potency (GI₅₀/MIC) Pharmacokinetic Insights
Target Compound Benzo[d]isoxazole + 1,4-thiazepane Hypothesized: Antimicrobial/Anticancer N/A (Inference required) Potential P-gp evasion due to sulfur-rich structure
1-(2-(2-Chlorophenyl)-... thiosemicarbazide (6b) Benzo[d]isoxazole + thiosemicarbazide Antimicrobial MIC: 25–50 µg/mL Limited bioavailability
Z-3-(Benzo[b]thiophen-2-yl)... acrylonitrile (32) Benzothiophene + acrylonitrile Anticancer GI₅₀ <10 nM Overcomes P-gp-mediated resistance

Biological Activity

The compound 2-(benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O1SC_{17}H_{16}N_{2}O_{1}S, and it features a benzo[d]isoxazole moiety linked to a thiazepan ring, which is substituted with a thiophene group. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular Weight296.39 g/mol
DensityNot Available
Melting PointNot Available
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Benzo[d]isoxazole : Achieved through the cyclization of ortho-nitrobenzyl derivatives with hydroxylamine.
  • Synthesis of Thiazepan : This may involve the reaction of thiophene derivatives with appropriate thiazepan precursors.
  • Coupling Reaction : The final product is formed by coupling the benzo[d]isoxazole with the thiazepan under specific conditions, often utilizing catalysts such as palladium or copper.

Biological Activity

Research indicates that compounds containing benzo[d]isoxazole and thiazepan structures exhibit various biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Some derivatives have demonstrated protective effects on neuronal cells under stress conditions, suggesting potential applications in neurodegenerative diseases.

Table 2: Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF-7)
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveProtects neuronal cells from oxidative stress

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and proliferation.
  • Receptor Modulation : It could interact with specific receptors that regulate inflammatory pathways or cellular survival signals.
  • Signal Transduction Pathways : The compound may modulate pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell growth and survival.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • Study on Cancer Cell Lines :
    • Researchers evaluated the effect of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value calculated at approximately 15 μM.
  • Neuroprotective Study :
    • In a model of corticosterone-induced neurotoxicity using HT-22 cells, treatment with the compound improved cell viability significantly compared to controls, suggesting its potential for treating neurodegenerative conditions.
  • Antimicrobial Testing :
    • The compound was tested against several bacterial strains, showing inhibition zones ranging from 12 mm to 20 mm, indicating moderate to strong antimicrobial activity.

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone?

The synthesis typically involves multi-step routes:

  • Step 1: Formation of the thiazepane ring via cyclization of a thiol-containing precursor with a dihalide or epoxide under basic conditions.
  • Step 2: Functionalization of the thiazepane core with a thiophene substituent at the 7-position, often using cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Step 3: Coupling the benzo[d]isoxazole moiety via a ketone linker, employing acyl chloride intermediates or Friedel-Crafts acylation .
    Key conditions include anhydrous solvents (e.g., DMF, THF), controlled temperatures (0–80°C), and catalysts like Pd(PPh₃)₄ for coupling reactions. Purity is optimized via column chromatography or recrystallization .

Q. Q2. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for the thiazepane (δ 3.5–4.5 ppm) and thiophene (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the benzo[d]isoxazole and thiazepane moieties .
  • X-ray Crystallography: Resolves bond lengths and angles, particularly for the ketone linker and heterocyclic rings .

Advanced Synthesis and Optimization

Q. Q3. How can researchers address low yields during the thiazepane ring formation?

Low yields often stem from competing side reactions (e.g., polymerization). Mitigation strategies include:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur atoms in cyclization steps .
  • Temperature Control: Slow addition of reagents at 0°C minimizes exothermic side reactions .
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve ring-closure efficiency .

Q. Q4. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from impurities or assay conditions. Solutions include:

  • Purity Reassessment: HPLC or LC-MS verifies compound homogeneity (>95% purity) .
  • Structure-Activity Relationship (SAR) Studies: Systematic substitution of the thiophene or benzo[d]isoxazole groups clarifies pharmacophore contributions .
  • Standardized Assays: Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) .

Mechanistic and Analytical Challenges

Q. Q5. How can reaction mechanisms for key synthetic steps (e.g., thiazepane-thiophene coupling) be elucidated?

Mechanistic insights are gained via:

  • Kinetic Studies: Monitoring reaction progress by TLC or in situ IR spectroscopy identifies rate-determining steps .
  • Isotopic Labeling: 34^{34}S-labeled thiol precursors track sulfur incorporation into the thiazepane ring .
  • Computational Modeling: DFT calculations predict transition states and energetics for cyclization steps .

Q. Q6. What advanced techniques characterize electronic interactions between the heterocyclic moieties?

  • UV-Vis Spectroscopy: Identifies π→π* and n→π* transitions, revealing conjugation between the benzo[d]isoxazole and thiazepane .
  • Cyclic Voltammetry: Measures redox potentials to assess electron-withdrawing/donating effects of substituents .

Biological Activity and Experimental Design

Q. Q7. How are contradictory results in antimicrobial activity (e.g., MIC values) analyzed?

  • Dose-Response Curves: Generate EC₅₀ values across multiple microbial strains to distinguish broad-spectrum vs. strain-specific effects .
  • Membrane Permeability Assays: Fluorescent probes (e.g., propidium iodide) test if activity correlates with cell-wall disruption .
  • Resistance Testing: Serial passaging under sublethal doses identifies potential resistance mechanisms .

Q. Q8. What experimental designs validate target engagement in therapeutic applications?

  • Pull-Down Assays: Biotinylated analogs coupled with streptavidin beads isolate protein targets from lysates .
  • Thermal Shift Assays: Monitor protein melting temperature shifts upon compound binding .
  • CRISPR-Cas9 Knockouts: Confirm loss of activity in cells lacking putative targets (e.g., kinase mutants) .

Data Reproducibility and Quality Control

Q. Q9. How can batch-to-batch variability in synthesis be minimized?

  • Strict QC Protocols: Define critical parameters (e.g., reagent stoichiometry, drying time for intermediates) .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. Q10. What statistical methods address variability in biological replicates?

  • ANOVA with Post Hoc Tests: Identify significant differences across treatment groups .
  • Grubbs’ Test: Detect and remove outliers in dose-response datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.